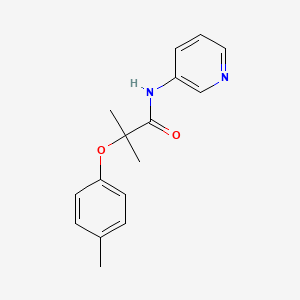
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide, also known as MP-10, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily found in immune cells and play a crucial role in modulating inflammation and immune responses. The selective activation of CB2 receptors by MP-10 has shown promising results in various preclinical models of inflammatory and autoimmune diseases.
作用機序
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide selectively activates CB2 receptors, which are primarily found in immune cells. CB2 receptor activation leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in the reduction of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and immune responses in various preclinical models of inflammatory and autoimmune diseases. It has also been shown to reduce pain and inflammation in models of neuropathic pain and cancer-induced bone pain. This compound does not have any significant effects on the central nervous system, making it a promising therapeutic agent for the treatment of inflammatory and autoimmune diseases without the psychoactive effects associated with CB1 receptor activation.
実験室実験の利点と制限
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide is a potent and selective CB2 receptor agonist, making it a valuable tool for studying the role of CB2 receptors in inflammation and immune responses. However, this compound is not suitable for studying the role of CB1 receptors, as it does not activate CB1 receptors. This compound also has limited solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide has shown promising results in various preclinical models of inflammatory and autoimmune diseases. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as cancer and neurodegenerative diseases, should be explored. The development of more potent and selective CB2 receptor agonists could also lead to the discovery of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.
合成法
The synthesis of 2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide involves the reaction of 4-methylphenol with 3-pyridinecarboxylic acid to form 4-methylphenyl 3-pyridyl ketone. This intermediate is then reacted with 2-bromo-2-methylpropionyl bromide to form 2-methyl-2-(4-methylphenyl)-3-pyridylpropan-1-one. Finally, this intermediate is reacted with hydroxylamine hydrochloride to form this compound.
科学的研究の応用
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide has been extensively studied in various preclinical models of inflammatory and autoimmune diseases. It has shown promising results in reducing inflammation and immune responses in models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been shown to reduce pain and inflammation in models of neuropathic pain and cancer-induced bone pain.
特性
IUPAC Name |
2-methyl-2-(4-methylphenoxy)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-8-14(9-7-12)20-16(2,3)15(19)18-13-5-4-10-17-11-13/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIOOFOMZFMPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-methyl-2-furyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6103251.png)
![4-fluoro-N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6103255.png)
![3-[(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6103261.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B6103283.png)
![2-(5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6103288.png)
![N~3~-{3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}-beta-alaninamide](/img/structure/B6103294.png)
![N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6103300.png)
![1-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6103308.png)
![methyl 5-methyl-2-[({2-[(1-naphthyloxy)acetyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6103318.png)
![3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6103326.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6103331.png)
![4-{[5-(5-bromo-2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B6103345.png)
![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6103350.png)
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[(3-methyl-4-pyridinyl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6103357.png)